1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid

HIV-1 ribonuclease H Antiviral drug discovery Cycloalkane SAR

1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid (CAS 1094718-65-6) is a non-fused thiophene-2-carboxamide derivative bearing a cycloheptane-1-carboxylic acid scaffold, with molecular formula C₁₃H₁₇NO₃S and molecular weight 267.34 g/mol. The compound is supplied at ≥98% purity by multiple ISO-certified vendors for pharmaceutical R&D and quality control applications.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
Cat. No. B15504133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CS2
InChIInChI=1S/C13H17NO3S/c15-11(10-6-5-9-18-10)14-13(12(16)17)7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,14,15)(H,16,17)
InChIKeyMSZHAEZTFQBKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid – Technical Baseline for R&D Procurement


1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid (CAS 1094718-65-6) is a non-fused thiophene-2-carboxamide derivative bearing a cycloheptane-1-carboxylic acid scaffold, with molecular formula C₁₃H₁₇NO₃S and molecular weight 267.34 g/mol . The compound is supplied at ≥98% purity by multiple ISO-certified vendors for pharmaceutical R&D and quality control applications . Its computed physicochemical profile includes a LogP of 2.66–2.91, topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, three rotatable bonds, and a fraction of sp³-hybridized carbons (Fsp³) of 0.538 . The compound belongs to the thiophene carboxamide class, which has been extensively explored in patents covering IKK-2 kinase inhibition, HIV ribonuclease H inhibition, and influenza polymerase disruption [1][2][3].

Why Ring Size Determines Function: The Case Against Arbitrary Substitution of 1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid


Within the thiophene carboxamide class, cycloalkane ring size is not a trivial structural variable—it is a binary determinant of biological activity. Published structure-activity relationship (SAR) studies on vinylogous urea-based HIV-1 ribonuclease H inhibitors demonstrated that while cycloheptane- and cyclohexane-substituted derivatives retained inhibitory potency, cyclopentane and cyclooctane substitutions completely eliminated activity [1]. Furthermore, within the cycloheptane series, any modification to the 2-NH₂ or 3-CONH₂ functions decreased potency, indicating that both the seven-membered ring and the carboxamide substitution pattern are pharmacophoric [1]. For the target compound, the non-fused architecture—where thiophene is connected via an exocyclic amide rather than being fused to the cycloalkane—provides conformational flexibility distinct from the extensively studied fused cyclohepta[b]thiophene-3-carboxamide series [2]. Additionally, the carboxylic acid moiety, absent in simpler analogs such as N-cycloheptylthiophene-2-carboxamide (MW ~223.33 g/mol), introduces an additional H-bond donor/acceptor site and a handle for salt formation or bioconjugation that is unavailable in the non-acid congener . These structural features cannot be replicated by casual analog substitution.

Quantitative Differentiation Evidence for 1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid vs. Structural Analogs


Ring-Size Gatekeeping: Cycloheptane Retains HIV-1 RNase H Inhibitory Potency While Cyclopentane and Cyclooctane Abolish Activity

In a systematic structure-activity relationship study of vinylogous urea inhibitors targeting HIV-1 RT-associated RNase H, cycloheptane-substituted and cyclohexane-substituted derivatives retained inhibitory potency, whereas cyclopentane and cyclooctane substitutions eliminated activity entirely [1]. Within the cycloheptane-bearing series, modification of the 2-NH₂ or 3-CONH₂ groups decreased potency, establishing the seven-membered ring as both necessary and context-dependent for biological function [1]. This ring-size gatekeeping effect provides a class-level rationale for prioritizing the cycloheptane scaffold over smaller or larger ring analogs.

HIV-1 ribonuclease H Antiviral drug discovery Cycloalkane SAR

Physicochemical Profile Comparison: Higher Lipophilicity and Altered H-Bond Capacity vs. Cyclohexane Analog

The target compound (C₁₃H₁₇NO₃S, MW 267.34) exhibits a LogP of 2.66–2.91 and TPSA of 66.4 Ų . Its cyclohexane analog (1-(thiophene-2-carboxamido)cyclohexane-1-carboxylic acid, C₁₂H₁₅NO₃S) has an estimated MW of 253.32 g/mol—approximately 14 Da lower—and is predicted to have a lower LogP due to the reduced methylene count. The additional methylene group in the cycloheptane ring incrementally increases lipophilicity (ΔLogP estimated at ~0.3–0.5 units based on the methylene contribution to LogP of ~0.5 per CH₂ in homologous cycloalkane carboxylic acids [1]), while the TPSA remains unchanged at 66.4 Ų, preserving aqueous permeability potential. Furthermore, N-cycloheptylthiophene-2-carboxamide (C₁₂H₁₇NOS, MW ~223.33), which lacks the carboxylic acid, has only one H-bond donor and one H-bond acceptor from the amide, compared to two H-bond donors and three H-bond acceptors for the target compound . This reduced H-bonding capacity alters solubility, target engagement potential, and salt-formation capability.

Physicochemical profiling LogP comparison Drug-likeness

Fsp³ Drug-Likeness Index: 0.538 Exceeds the Mean for Drug Discovery Compounds

The fraction of sp³-hybridized carbon atoms (Fsp³) for the target compound is 0.538 , which exceeds the mean Fsp³ of 0.47 reported for 1,179 drug discovery compounds in a comprehensive analysis [1] and substantially surpasses the mean Fsp³ of 0.36 for 2.2 million commercially available screening compounds [1]. Higher Fsp³ has been correlated with improved clinical success rates, increased aqueous solubility at a given LogP, and reduced promiscuity in biological assays [1]. The Fsp³ of 0.538 arises from the saturated seven-membered cycloheptane ring (six sp³ carbons) relative to the four sp² carbons of the thiophene ring and one sp² carbonyl carbon.

Drug-likeness Fsp3 parameter Lead optimization

Scaffold Architecture Differentiation: Non-Fused Thiophene-Carboxamido vs. Fused Cyclohepta[b]thiophene Systems

The target compound features a non-fused architecture in which the thiophene-2-carboxamide moiety is connected to the cycloheptane-1-carboxylic acid via an exocyclic amide bond, yielding three rotatable bonds . This contrasts with the extensively studied fused cyclohepta[b]thiophene-3-carboxamide scaffold (e.g., 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, CAS 40106-12-5), which has zero rotatable bonds between the thiophene and cycloheptane rings, resulting in a rigid, planar bicyclic system . The non-fused architecture permits greater conformational adaptation to protein binding pockets, potentially accessing binding modes unavailable to the rigid fused analogs. In the influenza PA-PB1 inhibitor series, SAR exploration of the cycloheptathiophene-3-carboxamide moiety demonstrated that a simple phenyl ring could replace the cycloheptathiophene with advantages in synthesis and solubility [1], suggesting that the non-fused scaffold may offer a distinct balance of conformational entropy and synthetic accessibility.

Scaffold topology Conformational flexibility Thiophene carboxamide

Recommended Application Scenarios for 1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid Based on Quantitative Evidence


Antiviral Drug Discovery: HIV-1 RNase H and Influenza Polymerase Inhibitor Lead Optimization

The cycloheptane ring is pharmacophorically validated in antiviral programs: HIV-1 RNase H inhibitor SAR demonstrates that cycloheptane-substituted derivatives retain activity while smaller or larger rings fail [1], and the cycloheptathiophene-3-carboxamide scaffold has been independently validated as a starting point for influenza PA-PB1 disruptors [2]. Researchers advancing antiviral lead series should prioritize the non-fused cycloheptane scaffold of this compound to explore conformational space not accessible to rigid fused analogs, while leveraging the carboxylic acid for prodrug or salt-form optimization [1][2].

Kinase Inhibitor Scaffold Exploration: IKK-2 and Protein Kinase Inhibition Programs

Thiophene carboxamides are a privileged chemotype in kinase inhibition, with the IKK-2 inhibitor patent family (AstraZeneca, Vertex) extensively covering thiophene carboxamide derivatives [1][2]. The target compound's dual functional groups—thiophene-2-carboxamide for hinge-region binding and cycloheptane-1-carboxylic acid for solvent-exposed interactions—mirror the pharmacophoric elements of ATP-competitive kinase inhibitors. Its Fsp³ of 0.538 supports favorable developability characteristics compared to flatter, more aromatic kinase inhibitor scaffolds [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Building Block

With a molecular weight of 267.34 g/mol, three rotatable bonds, and two chemically orthogonal functional groups (carboxylic acid and thiophene-carboxamide), the compound meets the physicochemical criteria for a versatile fragment or DEL building block [1]. The carboxylic acid enables on-DNA amide coupling in DEL synthesis, while the thiophene ring provides a heteroaromatic moiety for target engagement. The non-fused architecture permits further elaboration at either the thiophene ring or the cycloheptane scaffold without steric constraints imposed by fused bicyclic systems [2].

Antibacterial FabG Inhibitor Analoging

The thiophene-2-carboxamido motif has been validated in antibacterial drug discovery through the identification of 5-bromo-2-(thiophene-2-carboxamido)benzoic acid as an allosteric FabG inhibitor with broad-spectrum activity against ESKAPE pathogens [1]. The target compound offers a cycloheptane-for-phenyl bioisosteric replacement strategy, where the saturated cycloheptane ring may modulate lipophilicity and metabolic stability relative to the benzoic acid scaffold while retaining the thiophene-2-carboxamido pharmacophore essential for FabG binding [1].

Quote Request

Request a Quote for 1-(Thiophene-2-carboxamido)cycloheptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.